N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Lipophilicity ADME Profiling Library Design

The 4-iodo substituent delivers XLogP3 3.7 (Δ+0.7 vs parent), enhanced permeability, and strong anomalous scattering for X-ray phasing. The iodine enables directional halogen bonds for fragment-based drug discovery and direct radioiodine exchange for SPECT tracer development. Lowest C–I bond dissociation energy (~24 kcal·mol⁻¹ below C–Cl) makes it the most reactive cross-coupling partner for Suzuki, Sonogashira, or Buchwald–Hartwig reactions. Ideal for HDAC/kinase SAR campaigns and radiochemistry programs requiring a cold 4-iodo standard.

Molecular Formula C19H15ClIN3O2
Molecular Weight 479.7
CAS No. 921805-24-5
Cat. No. B2896938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide
CAS921805-24-5
Molecular FormulaC19H15ClIN3O2
Molecular Weight479.7
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I)Cl
InChIInChI=1S/C19H15ClIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
InChIKeyYRCHWLSBMYUAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide (CAS 921805-24-5): Core Structural & Physicochemical Profile


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide (CAS 921805-24-5) is a synthetic pyridazinone-benzamide hybrid featuring a para-iodobenzamide terminus. The compound belongs to a combinatorial series built on the 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl scaffold and carries a C19H15ClIN3O2 formula with a molecular weight of 479.7 g·mol⁻¹ [1]. Available physicochemical data indicate a computed XLogP3 of 3.7, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. Commercial sourcing typically provides purity ≥95% (HPLC) .

Why Simple Replacement of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide with Close Analogs Risks Misleading Results


Within the 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl benzamide library, seemingly minor halogen substitutions at the benzamide para-position produce substantial shifts in lipophilicity, molecular volume, and halogen-bonding potential [1]. The 4-iodo substituent confers a XLogP3 of 3.7, compared with 3.0 for the parent benzamide and 3.2 for the 2,4-difluoro analog [2][3]. These differences alter partition coefficients, membrane permeability, and off-target binding profiles, making it impossible to assume functional interchangeability without quantitative confirmation.

Quantitative Differentiation of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Over the Parent Benzamide

The 4-iodobenzamide derivative exhibits a computed XLogP3 of 3.7, representing a +0.7 log-unit increase relative to the parent benzamide scaffold (XLogP3 = 3.0) and a +0.5 log-unit increase over the 2,4-difluorobenzamide analog (XLogP3 = 3.2) [1][2][3]. This lipophilicity shift is quantitatively meaningful for predicting passive membrane permeability and tissue distribution.

Lipophilicity ADME Profiling Library Design

Superior Heavy-Atom Bulk and Molecular Weight for Pharmacophore Mapping

With a molecular weight of 479.7 g·mol⁻¹, the 4-iodo compound is 35.6% heavier than the parent benzamide (353.8 g·mol⁻¹) and carries an iodine atom with a van der Waals radius of 1.98 Å versus chlorine at 1.75 Å [1][2]. This additional steric bulk uniquely probes the tolerance of target binding pockets for large halogen substituents at the para position.

Molecular Volume Steric Bulk Structure-Activity Relationships

Potential for Halogen Bonding Distinct from Chloro and Bromo Analogs

Iodine participates in stronger σ-hole halogen bonds than chlorine or bromine due to its greater polarizability and smaller electronegativity. The 4-iodo substituent provides a calculated σ-hole magnitude approximately 2–3 times larger than that of the 4-chloro analog (class-level inference from computational chemistry literature) [1]. This interaction is not accessible to the unsubstituted benzamide or 2,4-difluoro analogs, which lack a heavy halogen at the para position.

Halogen Bonding Noncovalent Interactions Medicinal Chemistry

Versatile Synthetic Reactivity: Iodo as a Superior Leaving Group for Cross-Coupling

The aromatic C–I bond is the weakest among the common halogen substituents (bond dissociation energy C–I ≈ 57 kcal·mol⁻¹ vs. C–Br ≈ 68 kcal·mol⁻¹ and C–Cl ≈ 81 kcal·mol⁻¹; class-level inference from standard reference data) [1]. This renders the 4-iodobenzamide compound the most reactive entry in palladium-catalyzed Suzuki, Sonogashira, and Buchwald–Hartwig couplings, enabling efficient downstream derivatization under milder conditions than its bromo or chloro analogs.

Synthetic Utility Cross-Coupling Building Block

Radiosynthetic Competence: Direct Iodine‑125/‑123 Labeling Without Precursor Modification

4-iodobenzamide derivatives are established scaffolds for melanoma imaging via iodine‑123 or iodine‑125 radioisotope exchange [1]. The target compound retains the 4-iodobenzamide moiety, enabling one‑step isotopic exchange labeling. The ortho‑iodo isomer (CAS 921578‑09‑8) cannot undergo identical para‑selective radiochemistry and may exhibit altered target binding due to steric constraints .

Radiochemistry SPECT Imaging Melanoma Tracers

Purity Specification Sufficient for Reproducible Library Synthesis and Biological Screening

The compound is commercially supplied at ≥95% purity (HPLC) , a specification equivalent to the parent benzamide and 4-chloro analog . This ensures batch-to-batch consistency across the entire 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl benzamide series, making the 4-iodo member directly suitable for comparative structure–activity relationship studies without additional purification.

Chemical Purity QC Specifications Compound Management

Optimal Research and Industrial Use Cases for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide (CAS 921805-24-5)


Medicinal Chemistry: Probing Halogen-Accepting Subpockets in Kinase or HDAC Programs

The 4-iodo substitution adds substantial steric bulk and lipophilicity compared with the parent benzamide (ΔMW +126 g·mol⁻¹, ΔXLogP3 +0.7) [1][2]. This makes the compound ideal for structure–activity relationship campaigns examining the tolerance of Class I HDAC or kinase targets (such as those with pyridazinone-based inhibitors reported by Li et al. 2023) for large para‑halogen substituents within hydrophobic binding channels.

Crystallographic Fragment Elaboration: Exploiting Iodine’s Anomalous Scattering and Halogen Bonding

The iodine atom provides strong anomalous scattering for X-ray crystallography phasing and can engage in directional halogen bonds to protein backbone carbonyls. This capability is absent in the parent benzamide and the 2,4‑difluoro analog, making the 4-iodo compound a valuable tool for fragment-based drug discovery where experimental electron density unambiguous assignment is critical [3].

Radiopharmaceutical Precursor: One‑Step I‑123/I‑125 Labeling for SPECT Probe Development

Building on the clinical precedent of 4‑iodobenzamide-based melanoma imaging agents, this compound can undergo direct radioiodine isotopic exchange without requiring a separate organostannane precursor [4]. Procurement of the cold 4‑iodo standard is therefore a prerequisite for any radiochemistry lab initiating a pyridazinone‑SPECT tracer program.

Synthetic Chemistry: Late‑Stage Diversification Hub for Parallel Library Synthesis

With a C–I bond dissociation energy approximately 24 kcal·mol⁻¹ lower than the C–Cl analog, the 4-iodo compound serves as the most reactive cross‑coupling partner in the series, enabling Suzuki, Sonogashira, or Buchwald–Hartwig reactions under mild conditions [5]. This positions it as the preferred building block when broad derivatization of the benzamide terminus is intended.

Quote Request

Request a Quote for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.